REACTION_CXSMILES
|
[CH:1]1[C:11]2[C:10](=S)[NH:9][C:8]3[CH:13]=[CH:14][CH:15]=[CH:16][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.CO[CH:19](OC)[CH:20]([NH2:22])[CH3:21].S(=O)(=O)(O)O.[OH-].[Na+]>C(O)CCC>[CH3:21][C:20]1[N:22]=[C:10]2[C:11]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[NH:6][C:7]3[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=3[N:9]2[CH:19]=1 |f:3.4|
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2NC3=C(NC(C21)=S)C=CC=C3
|
Name
|
|
Quantity
|
90 mmol
|
Type
|
reactant
|
Smiles
|
COC(C(C)N)OC
|
Name
|
aminopropionaldehyde acetal
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
, three-neck flask fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux 6.25 g
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed overnight (22 hours)
|
Duration
|
22 h
|
Type
|
DISTILLATION
|
Details
|
of n-butanol is distilled from the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
is maintained for an additional 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
ADDITION
|
Details
|
This is added to the reaction mixture along with an additional 5.4 g
|
Type
|
TEMPERATURE
|
Details
|
is maintained over a weekend (65 hours)
|
Duration
|
65 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
removal of the solvent in vacuo, 10 g
|
Type
|
CUSTOM
|
Details
|
of brown oil is obtained
|
Type
|
DISSOLUTION
|
Details
|
The oil is dissolved in 80 ml
|
Type
|
ADDITION
|
Details
|
The reaction mixture is then poured into ice
|
Type
|
EXTRACTION
|
Details
|
The basic aqueous solution is extracted thoroughly with chloroform
|
Type
|
WASH
|
Details
|
The combined chloroform extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
On concentrating
|
Type
|
TEMPERATURE
|
Details
|
cooling the filtered solution, 3.2 g
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C3=C(NC4=C2C=CC=C4)C=CC=C3)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |